molecular formula C26H21FN4O4S2 B6515026 N-(3-fluorophenyl)-2-({9-[(3-methoxyphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide CAS No. 892313-00-7

N-(3-fluorophenyl)-2-({9-[(3-methoxyphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide

Número de catálogo: B6515026
Número CAS: 892313-00-7
Peso molecular: 536.6 g/mol
Clave InChI: MKZLRVJYXSWOAD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a tricyclic sulfonamide core fused with a 1,3,5-triazine ring system, substituted at the 4-position with a sulfanylacetamide group. The acetamide moiety is further modified with a 3-fluorophenyl group, while the tricyclic core bears a 3-methoxyphenylmethyl substituent at the 9-position. The 8,8-dioxo-8lambda6-thia designation indicates a sulfone group within the bicyclic structure.

Propiedades

IUPAC Name

N-(3-fluorophenyl)-2-[6-[(3-methoxyphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O4S2/c1-35-20-9-4-6-17(12-20)15-31-22-11-3-2-10-21(22)25-23(37(31,33)34)14-28-26(30-25)36-16-24(32)29-19-8-5-7-18(27)13-19/h2-14H,15-16H2,1H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZLRVJYXSWOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC(=CC=C5)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(3-fluorophenyl)-2-({9-[(3-methoxyphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity based on recent research findings and patents.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • Fluorophenyl group : Enhances lipophilicity and potential receptor binding affinity.
  • Thiazole and triazole rings : Indicate potential for diverse biological interactions.
  • Sulfanyl acetamide moiety : Suggests potential for modulation of enzymatic activities.

Molecular Formula

The molecular formula is C30H27FN2O4SC_{30}H_{27}FN_2O_4S, indicating a complex arrangement of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms.

Research indicates that this compound may interact with various biological pathways:

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Properties : The presence of the thiazole ring may contribute to antimicrobial activity against certain bacterial strains.
  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways has been noted, although further studies are required to elucidate the exact mechanisms.

Cytotoxicity Assays

In vitro studies have shown that N-(3-fluorophenyl)-2-({9-[(3-methoxyphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide exhibits significant cytotoxicity against:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

Antimicrobial Testing

The compound was tested against common bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Pharmacokinetics

Pharmacokinetic studies are ongoing to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Initial findings suggest favorable bioavailability due to its lipophilic nature.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

The compound shares its tricyclic sulfonamide core with several analogues, differing primarily in substituents. Key structural comparisons include:

Compound Name Substituents (Position) Molecular Weight (g/mol) logP* Hydrogen Bond Acceptors/Donors
Target Compound: N-(3-fluorophenyl)-2-({9-[(3-methoxyphenyl)methyl]-8,8-dioxo-8λ6-thia-3,5,9-triazatricyclo[..]tetradeca-..}sulfanyl)acetamide 3-Fluorophenyl (acetamide), 3-methoxyphenylmethyl (9) ~580 3.2 10 / 2
N-(3-chloro-4-methoxyphenyl)-2-({9-methyl-8,8-dioxo-8λ6-thia-3,5,9-triazatricyclo[..]tetradeca-..}sulfanyl)acetamide 3-Chloro-4-methoxyphenyl (acetamide), methyl (9) ~560 2.8 9 / 2
N-(4-chlorophenyl)-2-({9-[(4-fluorophenyl)methyl]-8,8-dioxo-8λ6-thia-3,5,9-triazatricyclo[..]tetradeca-..}sulfanyl)acetamide 4-Chlorophenyl (acetamide), 4-fluorophenylmethyl (9) ~590 3.5 10 / 2

*logP values estimated using fragment-based methods (e.g., XLogP3).

  • Substituent Effects: Electron-Withdrawing vs. Positional Isomerism: The 3-methoxyphenylmethyl substituent (meta-substitution) in the target compound may reduce steric hindrance compared to para-substituted analogues (e.g., 4-fluorophenylmethyl in ), influencing target binding affinity.

Computational Similarity Analysis

  • Tanimoto Coefficient : Using MACCS fingerprints, the target compound exhibits ~85% similarity to the 4-chlorophenyl analogue and ~78% to the 3-chloro-4-methoxyphenyl variant . This suggests closer structural resemblance to fluorinated derivatives.

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The target compound’s logP (3.2) is intermediate between the more polar 3-chloro-4-methoxyphenyl analogue (logP 2.8) and the hydrophobic 4-fluorophenylmethyl derivative (logP 3.5), suggesting balanced membrane permeability .
  • Solubility : Predicted aqueous solubility (LogS ≈ -4.5) aligns with sulfonamide-based drugs, though the 3-methoxyphenylmethyl group may improve solubility relative to methyl-substituted analogues .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.